(5S)-2,3,4,5-tetrahydro-1-benzothiepin-5-ol
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Overview
Description
“(5S)-2,3,4,5-tetrahydro-1-benzothiepin-5-ol” is an organic compound with the molecular formula C10H12OS . It appears as a powder and has a molecular weight of 180.27 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H12OS/c11-9-5-3-7-12-10-6-2-1-4-8(9)10/h1-2,4,6,9,11H,3,5,7H2/t9-/m0/s1 . The SMILES representation is C1CC(C2=CC=CC=C2SC1)O .Physical And Chemical Properties Analysis
The compound is a powder and should be stored at a temperature of 4 °C .Scientific Research Applications
Synthesis and Pharmacological Studies
- Synthesis and Pharmacological Activity : A study by Huckle, Lockhart, and Webb (1971) explored the synthesis of compounds in the 1-benzothiepin series, including those similar to (5S)-2,3,4,5-tetrahydro-1-benzothiepin-5-ol. This research found that some compounds showed activity on the central nervous system in mice, indicating potential pharmacological applications (Huckle, Lockhart, & Webb, 1971).
Drug Development and Medicinal Chemistry
- Inhibitors for Apical Sodium-dependent Bile Acid Transport : Tremont et al. (2005) synthesized a series of novel benzothiepines as inhibitors for apical sodium-dependent bile acid transport (ASBT). These compounds, including variations of tetrahydro-1-benzothiepin, were tested for their ability to inhibit bile acid transport, a key factor in regulating serum cholesterol (Tremont et al., 2005).
Enantioselective Access and Organocatalysis
- Enantioselective Synthesis : Corti et al. (2017) reported the first enantioenriched synthesis of compounds in the 1,5-benzothiazepine framework, which is closely related to the benzothiepin structure. This advancement in organocatalysis opens new avenues for the synthesis of enantioselective compounds, including those similar to (5S)-2,3,4,5-tetrahydro-1-benzothiepin-5-ol (Corti et al., 2017).
Chemical Synthesis and Reaction Studies
- Ring Expansion Studies : Research by Pellicciari and Natalini (1977) involved the ring expansion of related compounds to produce tetrahydrobenzothiepin beta-oxoesters. Such studies are crucial for understanding the chemical behavior and synthesis pathways of benzothiepin derivatives (Pellicciari & Natalini, 1977).
Safety and Hazards
properties
IUPAC Name |
(5S)-2,3,4,5-tetrahydro-1-benzothiepin-5-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12OS/c11-9-5-3-7-12-10-6-2-1-4-8(9)10/h1-2,4,6,9,11H,3,5,7H2/t9-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAFZCUFUJCWFTO-VIFPVBQESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CC=CC=C2SC1)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](C2=CC=CC=C2SC1)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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